N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide
Description
N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide (CAS: 1000339-36-5) is a sulfonamide derivative characterized by an ethyl group and a 4-methoxybenzyl substituent attached to the sulfonamide nitrogen. Sulfonamides are renowned for their pharmacological activities, including antibacterial and diuretic properties .
Properties
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(13-14-9-11-15(20-2)12-10-14)21(18,19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRJXFBGCSTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650348 | |
| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-36-5 | |
| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Substitution Reactions
N-Alkylation via Alkyl Halides
The compound undergoes N-alkylation when treated with alkyl/aralkyl halides in the presence of lithium hydride (LiH) in dimethylformamide (DMF). This reaction involves nucleophilic substitution at the sulfonamide nitrogen, forming derivatives with diverse alkyl groups . For example, reacting the compound with alkyl halides (e.g., methyl, ethyl, or benzyl derivatives) under these conditions yields corresponding N-substituted benzenesulfonamides .
Manganese-Catalyzed N-Alkylation
Manganese-mediated alkylation using alcohols is another route to substitute the sulfonamide nitrogen. This method employs a manganese catalyst (e.g., Mn(II) oxide) and potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO. The reaction proceeds via alcohol dehydrogenation to form an aldehyde intermediate, followed by condensation with the sulfonamide .
Palladium-Catalyzed Reductive Coupling
A palladium-catalyzed reductive coupling approach enables N-arylation of the sulfonamide. Using sodium 4-methylbenzenesulfinate, nitroaromatic compounds, and Pd/C in DMSO, the reaction forms N-arylbenzenesulfonamides under elevated temperatures. This method is scalable and effective for synthesizing aromatic derivatives .
Key Reaction Conditions and Reagents
Mechanistic Insights
Manganese-Catalyzed Pathway
The reaction begins with alcohol coordination to the manganese catalyst, forming an alkoxo complex. Subsequent dehydrogenation generates an aldehyde intermediate, which then reacts with the sulfonamide to form an imine. This intermediate is reduced by the manganese hydride species to yield the N-alkylated product .
Palladium-Catalyzed Pathway
The reductive coupling involves two-electron transfer steps facilitated by Pd/C. Nitroaromatic substrates undergo reduction to form aryl radicals, which couple with the sulfonamide nitrogen under catalytic conditions .
Functional Group Transformations
While substitution dominates the reactivity profile, the sulfonamide group itself is resistant to further modification under standard conditions. For example, attempts to alkylate 4-nitrobenzenesulfonamide or 4-cyanobenzenesulfonamide derivatives failed, highlighting the importance of substituent effects .
Stability and Selectivity
The compound exhibits selectivity in substitution reactions depending on the electronic nature of substituents. Electron-withdrawing groups (e.g., nitro) hinder reactivity, while electron-donating groups (e.g., methoxy) enhance nucleophilicity .
Biological Activity
N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1000339-36-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 305.4 g/mol. The compound is synthesized through a reaction involving benzenesulfonyl chloride and 4-methoxybenzylamine in the presence of a base, typically in a solvent like dimethylformamide (DMF). The resulting sulfonamide derivative exhibits a sulfonamide functional group that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonamides can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial folate synthesis, a vital pathway for bacterial growth and replication .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit tubulin polymerization, which is essential for cancer cell division. One study reported that derivatives of similar sulfonamides showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are important targets in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that the presence of methoxy groups enhances binding affinity to the active sites of these enzymes, making such compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzenesulfonamide scaffold significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases AChE/BChE inhibition |
| Alkyl chain length | Affects lipophilicity and potency |
| Position of substituents | Alters binding interactions |
Compounds with electron-donating groups like methoxy have shown increased activity compared to those with electron-withdrawing groups .
Case Studies
- Antimicrobial Efficacy : A study synthesized various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamides and tested their antibacterial properties against E. coli. Some derivatives displayed potent activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar sulfonamides on human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the low nanomolar range, suggesting strong anticancer potential .
- Enzyme Inhibition Studies : A comprehensive study evaluated the enzyme inhibition profile of N-ethyl derivatives against AChE and BChE. The findings highlighted that specific structural modifications led to enhanced inhibitory effects, making them suitable candidates for Alzheimer's treatment .
Scientific Research Applications
Medicinal Chemistry Applications
N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known sulfonamide drugs.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). For instance, derivatives of benzenesulfonamides have shown selective inhibition against CA IX, which is implicated in various cancers. The IC50 values for several analogs range from 10.93 nM to 25.06 nM for CA IX, indicating strong inhibitory activity compared to CA II, with IC50 values between 1.55 and 3.92 μM .
Case Study: Apoptosis Induction
A notable study demonstrated that one of the analogs of this compound could induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC positive cells from 0.18% to 22.04% . This indicates the compound's potential role in cancer therapy.
Proteomics Research
This compound is also utilized in proteomics research due to its ability to interact with various protein targets.
Synthesis and Reaction Pathways
Understanding the synthesis of this compound is crucial for its application in research and industry.
Synthetic Routes
The synthesis typically involves the reaction of N-ethylbenzenesulfonamide with 4-methoxybenzyl chloride in the presence of bases like sodium hydride or potassium carbonate in solvents such as DMF or DMSO at elevated temperatures.
Reactions
This compound can undergo various chemical reactions:
- Oxidation : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction : The sulfonamide group can be reduced to form amines.
- Substitution : Electrophilic substitution reactions can occur on the aromatic ring.
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Strong CA IX inhibition (IC50: 10.93–25.06 nM) |
| Apoptosis Induction | Induces significant apoptosis in cancer cells | |
| Proteomics | Protein Interaction Studies | Investigated for modulation of protein functions |
| Synthesis | Chemical Reactions | Various reactions including oxidation and substitution |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituent groups on the sulfonamide nitrogen or benzene ring. Below is a comparative analysis:
Impact of Substituents on Properties
Electronic Effects :
- The 4-methoxybenzyl group in the target compound provides strong electron-donating effects via the para-methoxy group, enhancing resonance stabilization compared to analogs like N-Benzyl-N-ethyl-4-methylbenzenesulfonamide (benzyl substituent) .
- Ortho vs. Para Substitution : N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide exhibits steric hindrance and reduced conjugation due to the ortho-methoxy group, contrasting with the para-substituted target compound.
Synthetic Efficiency :
- Spectroscopic Features: NMR: Compounds with bulky groups (e.g., 6b) show complex ¹H NMR splitting, whereas the target compound’s para-substitution may simplify spectral patterns. HRMS: Used extensively to confirm molecular formulas (e.g., 6b: C₁₉H₂₄NO₄S ).
Pharmacological and Physicochemical Considerations
- Bioactivity: Sulfonamides are known for antibacterial and diuretic activities . The 4-methoxybenzyl group may enhance binding to biological targets compared to non-polar substituents (e.g., 4-methyl in ).
- Melting points for analogs like 5b (54°C) and 5c (60°C) suggest that substituent position (ortho vs. para) affects crystallinity.
Research Findings and Trends
- Synthetic Challenges : Bulky substituents (e.g., cyclobutyl in 6b) reduce yields, highlighting the need for optimized conditions for complex analogs .
- Structural Insights : Crystallographic studies (e.g., ) confirm the planar sulfonamide core, while para-substituted derivatives may exhibit enhanced conformational stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
